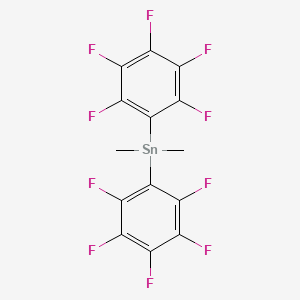
Ethyl 3-hydroxyhex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxyhex-2-enoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from 3-hydroxyhex-2-enoic acid and ethanol. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-hydroxyhex-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxyhex-2-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of enolate chemistry. Ethyl acetoacetate, a 1,3-dicarbonyl compound, can be converted to its enolate form using a strong base like sodium ethoxide. The enolate can then undergo alkylation with an appropriate alkyl halide to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-hydroxyhex-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxohex-2-enoate.
Reduction: The double bond in the compound can be reduced to form ethyl 3-hydroxyhexanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Ethyl 3-oxohex-2-enoate
Reduction: Ethyl 3-hydroxyhexanoate
Substitution: Various ester derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxyhex-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism by which ethyl 3-hydroxyhex-2-enoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The molecular targets and pathways involved can vary widely depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxyhex-2-enoate can be compared with other similar compounds such as:
Ethyl 3-hexenoate: Lacks the hydroxyl group, making it less reactive in certain types of reactions.
Ethyl 3-oxohex-2-enoate: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Ethyl 3-hydroxyhexanoate:
The presence of both a hydroxyl group and a double bond in this compound makes it unique and versatile in various chemical transformations.
Eigenschaften
CAS-Nummer |
927178-55-0 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
ethyl 3-hydroxyhex-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h6,9H,3-5H2,1-2H3 |
InChI-Schlüssel |
AYOCLZXHDNQNGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=CC(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14174896.png)




![N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]methanesulfonamide](/img/structure/B14174930.png)

![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)
![1-{2-[(2-Ethenylphenyl)methoxy]phenyl}decahydronaphthalene](/img/structure/B14174949.png)
![9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B14174961.png)
![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)

![3-Benzyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14174984.png)
![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)
